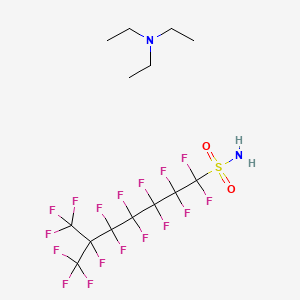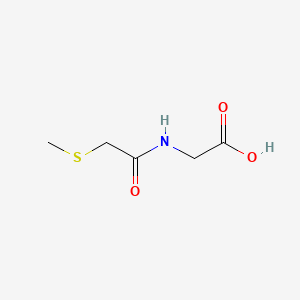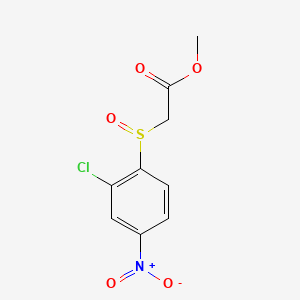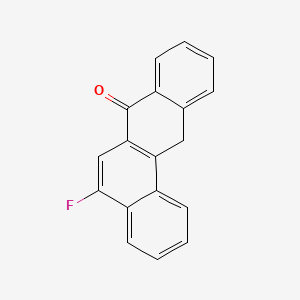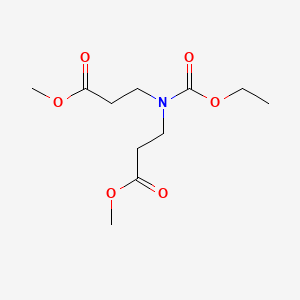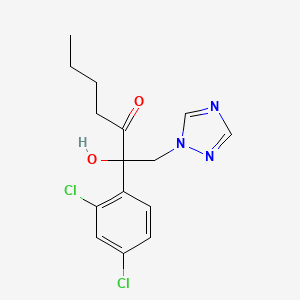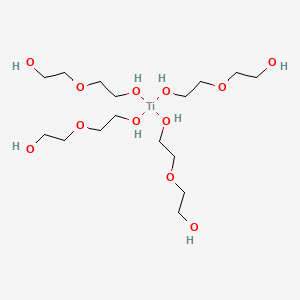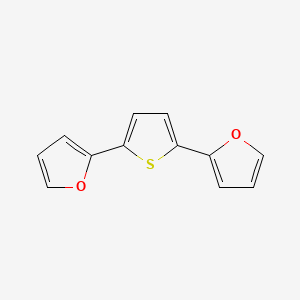![molecular formula C12H8ClN5O6S B12680495 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate CAS No. 94276-12-7](/img/structure/B12680495.png)
2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate is a complex organic compound known for its unique chemical structure and properties. This compound is part of the diazonium family, which is characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate typically involves the diazotization of 2-chloro-4-[(3-nitrophenyl)diazenyl]aniline. This process includes the reaction of the aniline derivative with nitrous acid (HNO₂) in the presence of a mineral acid such as hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then treated with hydrogen sulfate to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as hydroxyl (-OH), halogens (e.g., iodine), or other nucleophiles.
Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like potassium iodide (KI) for halogenation or water for hydroxylation.
Coupling Reactions: Involve phenols or aromatic amines in alkaline conditions, often at low temperatures to prevent decomposition of the diazonium salt.
Major Products Formed
Substitution Reactions: Products include phenols, halogenated aromatic compounds, and other substituted aromatic derivatives.
Coupling Reactions: Products are azo compounds, which are widely used as dyes and pigments.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, particularly azo dyes.
Biology: Employed in biochemical assays and as a labeling reagent for studying biological molecules.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new chemical bonds. These reactions often involve the transfer of electrons and the formation of nitrogen gas as a byproduct .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-4-nitrophenol: Another chlorinated nitrophenol compound with similar chemical properties.
4-chloro-2-nitroaniline: Shares structural similarities and is used in similar applications.
2,6-dichloro-4-nitrophenol: A related compound with additional chlorine substituents.
Uniqueness
2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate is unique due to its diazonium group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it particularly valuable in the synthesis of azo compounds and other complex organic molecules.
Eigenschaften
CAS-Nummer |
94276-12-7 |
|---|---|
Molekularformel |
C12H8ClN5O6S |
Molekulargewicht |
385.74 g/mol |
IUPAC-Name |
2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C12H7ClN5O2.H2O4S/c13-11-7-9(4-5-12(11)15-14)17-16-8-2-1-3-10(6-8)18(19)20;1-5(2,3)4/h1-7H;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
XRRAQYRLBWIDNQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)[N+]#N)Cl.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride](/img/structure/B12680417.png)
